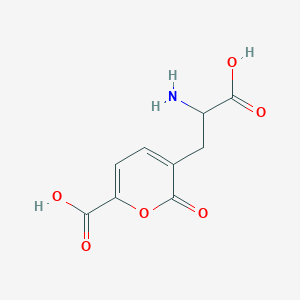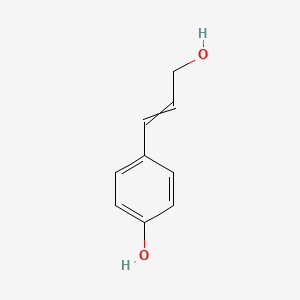
4-(3-Hydroxyprop-1-enyl)phenol
Descripción general
Descripción
4-(3-Hydroxyprop-1-enyl)phenol, also known as p-coumaryl alcohol, is a naturally occurring phenolic compound found in various plants. It is a colorless crystalline solid that is soluble in alcohol and ether but nearly insoluble in water. This compound is a significant component of lignin, a complex polymer found in the cell walls of plants, contributing to their structural integrity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3-Hydroxyprop-1-enyl)phenol can be synthesized through several methods. One common synthetic route involves the condensation of p-hydroxybenzaldehyde with acrolein in the presence of a base, followed by reduction. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Reduction Agent: Sodium borohydride or hydrogen gas with a palladium catalyst
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant sources such as Alpinia officinarum Hance. The extraction process includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from plant material
Purification: Techniques such as crystallization or chromatography to purify the compound
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxyprop-1-enyl)phenol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form p-coumaric acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be reduced to form 4-(3-hydroxypropyl)phenol using reducing agents such as sodium borohydride.
Substitution: Undergoes electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: p-Coumaric acid
Reduction: 4-(3-Hydroxypropyl)phenol
Substitution: Nitro-4-(3-hydroxyprop-1-enyl)phenol, Bromo-4-(3-hydroxyprop-1-enyl)phenol
Aplicaciones Científicas De Investigación
4-(3-Hydroxyprop-1-enyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its role in plant metabolism and lignin biosynthesis.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of bio-based materials and as an additive in food and cosmetics for its antioxidant properties.
Mecanismo De Acción
The mechanism by which 4-(3-Hydroxyprop-1-enyl)phenol exerts its effects involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Signal Transduction: Modulates signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparación Con Compuestos Similares
4-(3-Hydroxyprop-1-enyl)phenol can be compared with other similar phenolic compounds, such as:
p-Coumaric Acid: Similar structure but with a carboxyl group instead of a hydroxyl group on the prop-1-enyl chain. It is more commonly found in plants and has similar antioxidant properties.
Ferulic Acid: Contains a methoxy group on the aromatic ring, which enhances its antioxidant activity compared to this compound.
Caffeic Acid: Has two hydroxyl groups on the aromatic ring, providing stronger antioxidant properties and different biological activities.
Each of these compounds has unique properties and applications, with this compound standing out for its specific role in lignin biosynthesis and its potential therapeutic benefits.
Propiedades
IUPAC Name |
4-(3-hydroxyprop-1-enyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNLHDGQWUGONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3690-05-9 | |
| Record name | p-Coumaryl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3690-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




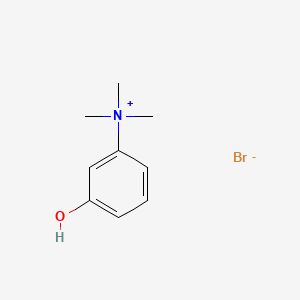

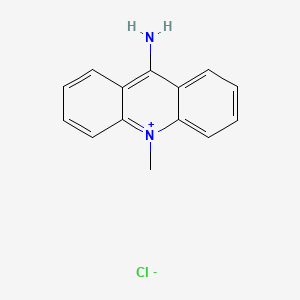
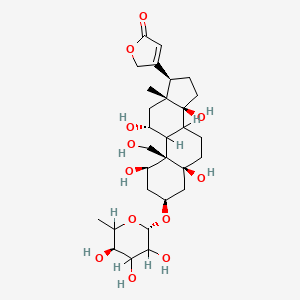

![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)

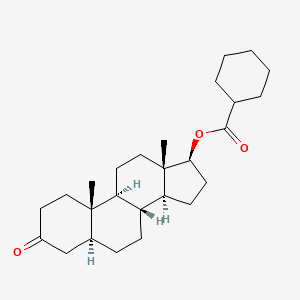

![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
